N,N-Diethylguanidinium sulphate
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Overview
Description
N,N-Diethylguanidinium sulphate: is a chemical compound with the molecular formula C10H28N6O4S . It is a derivative of guanidine, a versatile functional group in chemistry known for its high basicity and ability to form hydrogen bonds. This compound is used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and technical products .
Mechanism of Action
Target of Action
N,N-Diethylguanidinium sulphate, also known as 1,1-diethylguanidine hemisulfate or 1,1-Diethylguanidine sulfate, 98%, is an intermediate for the synthesis of pharmaceuticals, agrochemicals, and technical products . .
Action Environment
Factors such as temperature, pH, and the presence of other compounds could potentially influence its action .
Biochemical Analysis
Biochemical Properties
N,N-Diethylguanidinium sulphate is a guanidine derivative. Guanidine is one of the most versatile functional groups in chemistry; compounds containing this system have found application in a diversity of biological activities . Guanidines can form hydrogen bonds, their planarity and their high basicity are some of their predominant characteristics that make this functional group a very versatile one for compounds with biological activity .
Cellular Effects
Guanidinium-rich scaffolds, like this compound, facilitate cellular translocation and delivery of bioactive cargos through biological barriers . This suggests that this compound may have a significant impact on cellular processes, potentially influencing cell function, cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of guanidines, including this compound, involves interactions with the side chains of proteins . Guanidines bind within the intracellular pore of the channel and perturb a hydrophobic subunit interface to stabilize a closed state of the channel .
Metabolic Pathways
Guanidine is a key component in several metabolic pathways, including those involving enzymes or cofactors .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Acyclic Guanidines: The preparation of acyclic guanidines involves the reaction of an amine with an activated guanidine precursor followed by deprotection to yield the corresponding free guanidine.
Thiourea Derivatives: Thiourea derivatives are widely used as guanidylating agents.
Cyanamides: Cyanamides react with derivatized amines to form guanidines.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Guanidines can undergo oxidation reactions.
Reduction: Reduction reactions are also possible with guanidines.
Substitution: Substitution reactions are common, especially involving the nitrogen atoms.
Common Reagents and Conditions:
Oxidizing Agents: Various oxidizing agents can be used for oxidation reactions.
Reducing Agents: Reducing agents are used for reduction reactions.
Substitution Reagents: Common reagents include thiourea derivatives and cyanamides.
Major Products:
Oxidation Products: Oxidation can lead to the formation of various oxidized guanidine derivatives.
Reduction Products: Reduction can yield reduced forms of guanidines.
Substitution Products: Substitution reactions can produce a wide range of substituted guanidines.
Scientific Research Applications
Chemistry:
Catalysts: Guanidines are used as catalysts in various chemical reactions.
Reagents: They serve as valuable reagents in organic synthesis.
Biology:
DNA Minor Groove Binders: Guanidines can bind to the minor groove of DNA.
Kinase Inhibitors: They act as inhibitors of various kinases.
Medicine:
Pharmaceuticals: Guanidines are intermediates in the synthesis of pharmaceuticals.
Antihypertensive Agents: Some guanidine derivatives are used as antihypertensive agents.
Industry:
Agrochemicals: Guanidines are used in the production of agrochemicals.
Technical Products: They are intermediates in the synthesis of various technical products.
Comparison with Similar Compounds
N,N′-Bis-Boc-Guanidine: This compound is synthesized by introducing a trifluoromethanesulfonyl group to the remaining unsubstituted nitrogen atom of the guanidine moiety.
N,N′-Bis-Cbz-Guanidine: Similar to N,N′-Bis-Boc-Guanidine, but with different protecting groups.
Acetylguanidine: Obtained by the N-acylation of guanidine salts with acetic anhydride or esters.
Uniqueness:
Properties
CAS No. |
77297-00-8 |
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Molecular Formula |
C10H24N6O4S |
Molecular Weight |
324.40 g/mol |
IUPAC Name |
(E)-carbamimidoyl-ethyl-ethylideneazanium;sulfate |
InChI |
InChI=1S/2C5H12N3.H2O4S/c2*1-3-8(4-2)5(6)7;1-5(2,3)4/h2*3H,4H2,1-2H3,(H3,6,7);(H2,1,2,3,4)/q2*+1;/p-2/b2*8-3+; |
InChI Key |
NLMZLFQEKYGWPF-IFGWCFFNSA-L |
SMILES |
CCN(CC)C(=N)N.CCN(CC)C(=N)N.OS(=O)(=O)O |
Isomeric SMILES |
CC/[N+](=C\C)/C(=N)N.CC/[N+](=C\C)/C(=N)N.[O-]S(=O)(=O)[O-] |
Canonical SMILES |
CC[N+](=CC)C(=N)N.CC[N+](=CC)C(=N)N.[O-]S(=O)(=O)[O-] |
Origin of Product |
United States |
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